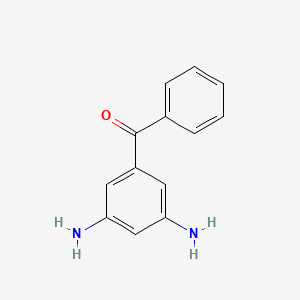

(3,5-Diaminophenyl)(phenyl)methanone

Description

Properties

CAS No. |

51441-03-3 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

(3,5-diaminophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H12N2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 |

InChI Key |

HUCYRCXEUARBKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,5 Diaminophenyl Phenyl Methanone

Established Reaction Pathways and Their Evolution

Traditional synthetic routes to diaminobenzophenones, including the 3,5-isomer, are typically multistep processes that have been refined over time to improve yields and purity.

The most conventional and well-established pathway to (3,5-Diaminophenyl)(phenyl)methanone involves a two-stage process: the synthesis of a dinitro precursor, (3,5-Dinitrophenyl)(phenyl)methanone, followed by its chemical reduction.

The initial formation of the dinitro intermediate can be approached in a couple of ways:

Friedel-Crafts Acylation: This classic method involves the reaction of a substituted benzene (B151609) ring with a benzoyl derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). For the target molecule, one theoretical route is the benzoylation of 1,3-dinitrobenzene (B52904). However, the two nitro groups are strongly deactivating, making the aromatic ring electron-poor and thus highly resistant to electrophilic substitution under standard Friedel-Crafts conditions.

Nitration of Benzophenone (B1666685): A more common approach is the direct nitration of benzophenone. This reaction typically yields a mixture of isomers, with the 3,3'-dinitro and other isomers often forming. The synthesis of (3-Benzoylphenyl)(phenyl)methanone, a related compound, has been achieved via the Friedel-Crafts acylation of benzene with isophthaloyl chloride, demonstrating the utility of this reaction in forming the benzophenone core. nih.gov A subsequent dinitration of benzophenone, followed by the separation of the desired 3,5-dinitro isomer, constitutes a viable, albeit sometimes low-yielding, pathway.

Once the (3,5-Dinitrophenyl)(phenyl)methanone intermediate is obtained and purified, the final step is the reduction of the two nitro groups to amino groups. This transformation is a cornerstone of aromatic amine synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in acidic media or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.comresearchgate.net

Optimizing the synthesis, particularly the reduction step, is crucial for achieving high yields and purity of the final this compound product. The choice of reducing system, solvent, temperature, and pressure can significantly impact the reaction's efficiency and selectivity.

For instance, catalytic hydrogenation is often preferred for its clean reaction profile, producing water as the primary byproduct. The optimization of this process involves selecting the appropriate catalyst (e.g., Pd/C, Raney Nickel), catalyst loading, hydrogen pressure, and solvent. google.comchemicalbook.com Chemical reductions, while effective, may require more rigorous purification to remove metal salts or other byproducts. A study on the synthesis of a diaminobenzoic acid ester compared different reduction systems, finding that catalytic hydrogenation with a Pd/C catalyst provided a higher yield and more convenient purification compared to hydrazine hydrate or stannous chloride. researchgate.net

Interactive Table:

Table 1: Comparison of Common Reduction Methods for Dinitroaromatic Compounds| Reduction Method | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High yields, clean reaction (water is the main byproduct), catalyst can be recycled. | Requires specialized high-pressure equipment, potential for catalyst poisoning. |

| Metal-Acid Reduction | Sn/HCl, Fe/HCl, SnCl₂/HCl | Inexpensive and readily available reagents, well-established method. | Generates significant metallic waste, requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates. |

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally conscious chemistry, recent efforts have focused on developing more sustainable and efficient methods for synthesizing aromatic amines.

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uniroma1.it In the context of synthesizing this compound, this can be applied in several ways:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic approaches are inherently more atom-economical than stoichiometric reductions.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol, or performing reactions under solvent-free conditions. scielo.brnih.gov

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The development of recoverable and reusable catalysts is a key area of research. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates can save time, resources, and reduce waste generation. nih.gov

Modern synthetic chemistry has been revolutionized by transition-metal catalysis, particularly using palladium. These methods offer powerful alternatives to classical reactions like Friedel-Crafts acylation for constructing the benzophenone skeleton. Palladium-catalyzed cross-coupling reactions allow for the precise formation of carbon-carbon bonds under relatively mild conditions.

For the synthesis of aminobenzophenones, several palladium-catalyzed strategies have been developed, primarily for other isomers. nih.gov These strategies could potentially be adapted for the 3,5-isomer. For example, a palladium-catalyzed coupling reaction between a derivative of 3,5-diaminobenzene (such as 1,3-dibromo-5-nitrobenzene, followed by reduction) and a benzoyl source could be a viable route. A notable example is the palladium-catalyzed addition of sodium arylsulfinates to 2-aminobenzonitriles to produce o-aminobenzophenones, showcasing a novel C-C bond-forming strategy. nih.govmdpi.com

Interactive Table:

Table 2: Selected Palladium-Catalyzed Reactions for Benzophenone Core Synthesis| Reaction Type | Reactants | Catalyst System (Example) | Key Advantage | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Arylboronic Acid | Pd(OAc)₂, Ligand, Base | High functional group tolerance, commercially available reagents. | nih.gov |

| Desulfinative Addition | 2-Aminobenzonitrile + Sodium Arylsulfinate | Pd(OAc)₂, bpy, p-NBSA | Utilizes stable and easy-to-handle sulfinates as the aryl source. | nih.govmdpi.com |

Photochemical and electrochemical methods represent cutting-edge, sustainable synthetic strategies. These techniques utilize light or electrical current, respectively, to drive chemical reactions, often avoiding the need for harsh reagents or high temperatures.

Photochemical Synthesis: While some aminobenzophenones are known to act as photosensitizers, the use of photochemistry for their direct synthesis is less common. medchemexpress.com However, photochemical reactions are widely used in organic synthesis and could represent a future avenue for novel bond-forming strategies applicable to this class of compounds.

Electrochemical Synthesis: Electrosynthesis is gaining significant attention as a green chemistry tool because it replaces chemical oxidants or reductants with electrons, minimizing waste. rsc.org Efficient electrochemical methods have been developed for synthesizing various nitrogen-containing compounds, such as the dehydrogenative cyclization of 2-aminobenzamides to form quinazolinones. organic-chemistry.org While a direct electrochemical synthesis of this compound has not been prominently reported, the principles of electrochemical reduction of dinitroarenes or electro-catalyzed cross-coupling reactions suggest that electrosynthesis is a promising and sustainable future direction for this and related compounds.

Retrosynthetic Analysis for Precursor Identification and Availability

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. wordpress.com This process is fundamental in designing a viable synthetic route.

Disconnection Strategies for Key Functional Groups

The structure of this compound features three primary functional groups: two amino groups (-NH₂) and a ketone carbonyl group (C=O). The retrosynthetic strategy involves disconnections related to these groups.

Functional Group Interconversion (FGI): The most reliable strategy for synthesizing aromatic amines is the reduction of nitro groups (-NO₂). lkouniv.ac.in Therefore, the initial retrosynthetic step involves the functional group interconversion of the two amino groups on the target molecule to nitro groups, leading to the precursor (3,5-Dinitrophenyl)(phenyl)methanone.

C-C Bond Disconnection: The central carbonyl group serves as a key point for disconnection. The carbon-carbon bond between the carbonyl group and one of the aromatic rings can be disconnected. This disconnection corresponds to a Friedel-Crafts acylation reaction in the forward synthesis, a classic and effective method for forming aryl ketones. youtube.comnih.gov

Two primary disconnection pathways emerge from this analysis:

Pathway A: Disconnection of the bond between the carbonyl carbon and the unsubstituted phenyl ring. This identifies 3,5-dinitrobenzoyl chloride and benzene as the immediate precursors.

Pathway B: Disconnection of the bond between the carbonyl carbon and the 3,5-diaminophenyl ring. This would suggest benzoyl chloride and 1,3-diaminobenzene as precursors. However, this route is synthetically challenging. The amino groups are highly activating and would likely react with the Lewis acid catalyst required for the Friedel-Crafts reaction, and N-acylation could compete with the desired C-acylation.

Pathway A represents the more strategically sound and commonly employed approach. The synthesis begins with precursors that are less reactive and avoids the complications associated with the free amino groups during the key bond-forming step.

The following table summarizes the primary retrosynthetic disconnection strategy.

Table 1: Retrosynthetic Analysis of this compound| Retrosynthetic Step | Disconnected Bonds | Precursor Molecules (Synthons) | Corresponding Forward Reaction |

|---|---|---|---|

| Step 1: FGI | C-N (as N-H) | (3,5-Dinitrophenyl)(phenyl)methanone | Reduction of Nitro Groups |

| Step 2: C-C Disconnection | Carbonyl-Phenyl C-C | 3,5-Dinitrobenzoyl Chloride + Benzene | Friedel-Crafts Acylation |

Evaluation of Starting Material Accessibility

The viability of a synthetic route is heavily dependent on the commercial availability and cost of the starting materials. The precursors identified through the preferred retrosynthetic pathway (Pathway A) are common laboratory reagents.

Benzene: A fundamental aromatic hydrocarbon, widely available as a commodity chemical.

3,5-Dinitrobenzoic acid: The precursor to 3,5-dinitrobenzoyl chloride, is a standard, commercially available substituted benzoic acid. It can be readily converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The accessibility of these starting materials makes the proposed synthesis both practical and economically feasible for laboratory-scale and potentially larger-scale production.

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of analogues and derivatives. These modifications can be targeted at the amino groups, the phenyl rings, or the carbonyl bridge.

Functionalization Strategies on the Amino Groups

The aromatic amino groups are nucleophilic and can undergo a variety of chemical transformations to yield a wide range of derivatives. The benzophenone scaffold is a common structure in medicinal chemistry, and functionalization of its appended groups is a key strategy for developing new compounds. nih.gov

Key functionalization reactions include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form corresponding amides. This can be used to introduce a variety of alkyl and aryl carbonyl groups.

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: The primary amino groups can be converted into diazonium salts (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and HCl). These diazonium salts are highly versatile intermediates that can be converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -CN, -H) through Sandmeyer, Schiemann, or other related reactions.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Table 2: Examples of Amino Group Functionalization Reactions

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide (-NHCOCH₃) |

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine (-NHCH₃) |

Modifications of the Phenyl Moieties and Carbonyl Bridge

Structural diversity can also be achieved by modifying the aromatic rings and the central ketone functionality.

Modifications of the Phenyl Moieties: Substituents can be introduced onto either phenyl ring. The most straightforward approach is to use substituted starting materials in the Friedel-Crafts synthesis. For example, using a substituted benzene (e.g., toluene, anisole) in the reaction with 3,5-dinitrobenzoyl chloride would yield a derivative with a substituent on the non-diamino phenyl ring. Alternatively, electrophilic aromatic substitution on the final this compound product can be performed. The two amino groups are strongly activating and ortho-, para-directing, meaning that incoming electrophiles would be directed to the 2-, 4-, and 6-positions of the diaminophenyl ring.

Modifications of the Carbonyl Bridge: The ketone group can be transformed into other functionalities.

Reduction to Alcohol: The carbonyl can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄), yielding (3,5-Diaminophenyl)(phenyl)methanol.

Reductive Deoxygenation: The carbonyl can be completely removed and replaced with a methylene (B1212753) group (-CH₂) via a Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction. youtube.com This would produce 3,5-Diaminodiphenylmethane.

Regioselective Synthesis of Isomers

The synthesis of specific constitutional isomers of diaminobenzophenone requires careful selection of starting materials and synthetic strategy, as the substitution pattern is determined by the directing effects of groups on the aromatic rings during the key bond-forming steps. beilstein-journals.orgnih.gov The synthesis of the target 3,5-diamino isomer is inherently regioselective due to the meta-positioning of the nitro groups in the 3,5-dinitrobenzoyl chloride precursor.

To synthesize other isomers, a different retrosynthetic approach is necessary. For instance, to obtain (2,4-Diaminophenyl)(phenyl)methanone, one would start with 1,3-dinitrobenzene.

Synthesis of (2,4-Diaminophenyl)(phenyl)methanone: A Friedel-Crafts acylation of 1,3-dinitrobenzene with benzoyl chloride would be directed by the two meta-directing nitro groups to the 4- or 6-position, yielding (2,4-Dinitrophenyl)(phenyl)methanone. Subsequent reduction of the nitro groups would provide the desired (2,4-Diaminophenyl)(phenyl)methanone isomer.

The following table outlines the strategies for the regioselective synthesis of different diaminobenzophenone isomers.

Table 3: Regioselective Synthesis Strategies for Diaminobenzophenone Isomers

| Target Isomer | Key Starting Materials | Synthetic Rationale |

|---|---|---|

| This compound | 3,5-Dinitrobenzoyl chloride + Benzene | The 3,5-substitution pattern is pre-set in the acid chloride precursor. |

| (2,4-Diaminophenyl)(phenyl)methanone | 1,3-Dinitrobenzene + Benzoyl chloride | The two meta-directing nitro groups on 1,3-dinitrobenzene direct acylation to the 4-position. |

| (2,5-Diaminophenyl)(phenyl)methanone | 1,4-Dinitrobenzene (B86053) + Benzoyl chloride | Acylation of 1,4-dinitrobenzene is difficult. An alternative route via nucleophilic aromatic substitution or other methods would be required. |

Advanced Spectroscopic and Analytical Characterization of 3,5 Diaminophenyl Phenyl Methanone

Mass Spectrometry (MS) Applications

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nih.gov In a typical MS/MS experiment, the intact molecule is first ionized, often by protonation to form the precursor ion [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. purdue.edu The analysis of these product ions provides a fragmentation pattern that serves as a structural fingerprint of the original molecule. chemguide.co.uk

For (3,5-Diaminophenyl)(phenyl)methanone (C₁₃H₁₂N₂O, molecular weight: 212.25 g/mol ), the fragmentation pathway under MS/MS conditions can be predicted based on the established fragmentation rules for ketones and aromatic compounds. libretexts.orgmiamioh.edu The most likely fragmentation events involve the cleavage of the bonds adjacent to the carbonyl group, a process known as alpha-cleavage.

The protonated molecular ion, with a mass-to-charge ratio (m/z) of 213, would likely undergo fragmentation to form two primary, highly stable acylium ions.

Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the diaminophenyl ring would result in the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and an uncharged 3,5-diaminophenyl radical. This is a very common pathway for benzophenone (B1666685) and its derivatives. msu.edu

Formation of the 3,5-Diaminobenzoyl Cation: Alternatively, cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring would yield the 3,5-diaminobenzoyl cation ([(H₂N)₂C₆H₃CO]⁺) at m/z 135 and an uncharged phenyl radical.

The benzoyl cation (m/z 105) is known to be particularly stable and often undergoes further fragmentation by losing a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺) at m/z 77. msu.edu The observation of this transition (m/z 105 → m/z 77) would be a strong indicator of the benzophenone core structure.

Table 1: Proposed Key Fragment Ions of Protonated this compound in MS/MS This table presents a plausible fragmentation pathway. Actual abundances would be determined experimentally.

| Ion Description | Proposed Structure | m/z (Da) |

| Protonated Molecular Ion | [C₁₃H₁₂N₂O + H]⁺ | 213 |

| Benzoyl Cation | [C₆H₅CO]⁺ | 105 |

| 3,5-Diaminobenzoyl Cation | [(H₂N)₂C₆H₃CO]⁺ | 135 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge. wikipedia.org This multidimensional separation capability makes it particularly useful for distinguishing between isomers and, crucially, for the conformational analysis of flexible molecules. researchgate.net In an IM-MS instrument, ions are propelled through a drift tube filled with a neutral buffer gas by a weak electric field. mylab-analyzer.de Ions with a larger, more extended structure will collide more frequently with the buffer gas molecules and thus travel more slowly than compact, folded conformers of the same mass. wikipedia.orgmylab-analyzer.de This difference in drift time allows for the separation of different molecular shapes.

For this compound, conformational flexibility arises primarily from the rotation around the single bonds connecting the carbonyl carbon to the two phenyl rings. This rotation leads to different dihedral angles between the planes of the aromatic rings, resulting in distinct three-dimensional shapes or conformers.

IM-MS could be employed to probe this conformational landscape. Different conformers of the protonated molecule, having the same m/z value, would exhibit different drift times through the mobility cell. This would allow for the determination of their rotationally averaged collision cross-sections (CCS), a value that is proportional to the ion's size and shape. By identifying distinct CCS values, researchers can determine the number of stable conformers present in the gas phase and gain insight into their relative abundances. This technique is highly valuable for studying the intrinsic structural properties of molecules in the absence of solvent effects. researchgate.netacs.org

Table 2: Illustrative Application of IM-MS for Conformational Analysis of this compound This table illustrates the principle of IM-MS. The conformers and CCS values are hypothetical and serve to demonstrate how the technique distinguishes different molecular shapes.

| Hypothetical Conformer | Description | Expected Relative Drift Time | Expected Relative CCS Value |

| Conformer A (Compact) | A more folded structure with a smaller dihedral angle between the rings. | Shorter | Smaller |

| Conformer B (Extended) | A more twisted, open structure with a larger dihedral angle. | Longer | Larger |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The two techniques are complementary, as different molecular vibrations can be active in either IR or Raman, or both.

The vibrational spectrum of this compound is dominated by the characteristic vibrations of its key functional groups: the carbonyl (C=O) group and the two primary amino (NH₂) groups.

Carbonyl (C=O) Stretching: The C=O stretching vibration in benzophenone derivatives typically appears as a strong, sharp band in the IR spectrum and a prominent band in the Raman spectrum. researchgate.net For conjugated ketones like this, the band is expected in the region of 1630–1660 cm⁻¹. researchgate.netaaru.edu.jo

Amino (N-H) Stretching: Primary amines exhibit two distinct N-H stretching bands in the 3300–3500 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching modes of the NH₂ group.

Amino (N-H) Bending: The N-H scissoring (bending) vibration of primary amines typically appears as a medium to strong band in the IR spectrum, usually in the 1590–1650 cm⁻¹ range. This band can sometimes overlap with aromatic C=C stretching vibrations.

Other notable vibrations include C-N stretching, aromatic C-H stretching (above 3000 cm⁻¹), and aromatic C=C ring stretching modes (typically around 1450-1600 cm⁻¹). researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Amino (N-H) | Asymmetric Stretch | 3400–3500 | Medium | Medium |

| Amino (N-H) | Symmetric Stretch | 3300–3400 | Medium | Medium |

| Aromatic (C-H) | Stretch | 3000–3100 | Medium | Strong |

| Carbonyl (C=O) | Stretch | 1630–1660 | Strong | Strong |

| Amino (N-H) | Scissoring (Bending) | 1590–1650 | Strong | Weak |

| Aromatic (C=C) | Ring Stretch | 1450–1600 | Medium-Strong | Strong |

The vibrational frequencies of this compound are sensitive to its molecular conformation. The degree of twist (dihedral angle) between the phenyl rings and the central carbonyl group affects the extent of π-electron conjugation in the molecule. Changes in conjugation can lead to measurable shifts in the frequency of the C=O stretching band. A more planar conformation would increase conjugation, typically shifting the C=O stretching frequency to a lower wavenumber (a red shift). Conversely, a more twisted conformation would decrease conjugation and shift the C=O frequency to a higher wavenumber (a blue shift).

Furthermore, the formation of intermolecular or intramolecular hydrogen bonds involving the amino groups can significantly influence the N-H stretching frequencies. Hydrogen bonding typically broadens the N-H stretching bands and shifts them to lower frequencies. By analyzing these characteristic band shifts under different conditions (e.g., in different solvents or at different temperatures), it is possible to infer information about the predominant molecular conformation and intermolecular interactions.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules by several orders of magnitude when they are adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. researchgate.net This enormous enhancement allows for the detection of analytes at extremely low concentrations, sometimes down to the single-molecule level. nih.gov

This compound is an excellent candidate for SERS analysis. The lone pair of electrons on the nitrogen atoms of the amino groups can facilitate strong adsorption onto plasmonic metal nanoparticles. Additionally, the aromatic rings possess a high Raman scattering cross-section, which is further amplified by the SERS effect. This combination of strong surface interaction and inherent Raman activity would likely produce a robust and characteristic SERS spectrum, enabling highly sensitive and selective trace analysis of the compound in various matrices. nih.gov

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. The technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. This analysis yields a detailed map of electron density, from which the positions of individual atoms, bond lengths, bond angles, and torsion angles can be determined with high precision. mdpi.com

While a published crystal structure for this compound was not available, analysis of related benzophenone structures allows for a reliable prediction of its key solid-state features. nih.govnih.govnih.gov The molecule would adopt a non-planar conformation, with the two phenyl rings twisted out of the plane of the central carbonyl group to relieve steric hindrance. A crucial parameter is the dihedral angle between the two aromatic rings, which in similar benzophenone derivatives is often observed to be in the range of 50-65°. nih.gov

A significant feature of the solid-state structure would be the presence of intermolecular hydrogen bonds. The hydrogen atoms of the amino groups can act as donors, while the carbonyl oxygen and the nitrogen atoms of neighboring molecules can act as acceptors. These hydrogen bonding interactions would play a critical role in defining the crystal packing, linking the molecules together into a stable three-dimensional lattice.

Table 4: Predicted Single-Crystal X-ray Crystallography Data for this compound This table presents expected crystallographic parameters based on data from structurally similar compounds, such as other aminobenzophenones and substituted benzophenones. nih.govnih.govnih.gov The values are illustrative.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pccn |

| Unit Cell Dimensions | a ≈ 10-16 Å, b ≈ 8-34 Å, c ≈ 9-24 Å |

| α = 90°, β ≈ 90-100°, γ = 90° | |

| Bond Length, C=O | ~1.22 - 1.24 Å |

| Bond Length, C-N | ~1.37 - 1.40 Å |

| Bond Length, C(carbonyl)-C(phenyl) | ~1.49 - 1.51 Å |

| Dihedral Angle (Ring 1 vs. Ring 2) | ~50 - 65° |

| Key Intermolecular Interactions | N-H···O and N-H···N hydrogen bonds |

Chemical Reactivity and Transformation Pathways of 3,5 Diaminophenyl Phenyl Methanone

Reactivity of the Amino Groups

The two primary amino groups on the phenyl ring are electron-donating and serve as potent nucleophilic sites. Their reactivity is fundamental to many of the compound's applications, especially in the synthesis of high-performance polymers.

The lone pair of electrons on the nitrogen atoms of the amino groups makes them highly nucleophilic, enabling them to readily attack electrophilic centers. This is particularly evident in acylation reactions.

Acylation: (3,5-Diaminophenyl)(phenyl)methanone reacts with various acylating agents, such as acyl chlorides, acid anhydrides, and carboxylic acids (often with activating agents), to form stable amide bonds. When bifunctional acylating agents like diacyl chlorides (e.g., terephthaloyl chloride) or dicarboxylic acids are used, this reaction leads to the formation of polyamides. researchgate.netnih.govmdpi.comtandfonline.com This polycondensation reaction is a cornerstone of synthetic polymer chemistry, yielding aromatic polyamides (aramids) with desirable properties like high thermal stability and mechanical strength. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, leading to the elimination of a small molecule (like HCl or H₂O) and the formation of an amide linkage.

Table 1: Representative Acylation Reactions of the Amino Groups

| Reactant | Acylating Agent | Product Type |

| This compound | Acetyl Chloride | N,N'-(5-benzoyl-1,3-phenylene)diacetamide |

| This compound | Terephthaloyl Chloride | Aromatic Polyamide |

| This compound | Pyromellitic Dianhydride | Poly(amic acid), precursor to Polyimide |

Alkylation: While less common in polymer applications for this specific monomer, the amino groups can also undergo alkylation reactions with alkyl halides. This reaction proceeds via an S_N2 mechanism, where the amine nitrogen acts as the nucleophile, displacing the halide from the alkyl substrate. The reaction can proceed to form secondary amines, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions.

Condensation reactions involving the amino groups are pivotal for synthesizing various polymeric and small-molecule structures.

Polymeric Structures: As mentioned, the most significant condensation reaction for this diamine is polymerization.

Polyamides: The reaction with dicarboxylic acids or their derivatives is a direct polycondensation that forms polyamides. nih.govtandfonline.com

Polyimides: A crucial application is in the synthesis of polyimides, which are known for their exceptional thermal and chemical resistance. zeusinc.com This is typically a two-step process. First, the diamine reacts with a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent to form a soluble poly(amic acid) intermediate. mdpi.comresearchgate.net This intermediate is then subjected to thermal or chemical cyclodehydration (imidization) to form the final, insoluble, and highly stable polyimide. zeusinc.comncku.edu.tw The introduction of the bulky benzoyl group in the diamine monomer can improve the solubility of the resulting polyimides, a common strategy to enhance processability. kpi.ua

Imine Formation: The primary amino groups can also react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. nih.govmdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and acid-catalyzed.

Primary aromatic amines can be converted into diazonium salts through a process called diazotization. organic-chemistry.orgbyjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. chemguide.co.uk

Both amino groups of this compound can undergo diazotization to form a bis(diazonium) salt. These salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). masterorganicchemistry.com This allows for a wide array of subsequent transformations, including:

Sandmeyer Reactions: Replacement of the diazonio group with nucleophiles like -Cl, -Br, and -CN using copper(I) salts. masterorganicchemistry.com

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder.

Replacement by -OH: Heating the diazonium salt solution in water to form a dihydroxy derivative.

Reduction: Replacement with hydrogen using an agent like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

Reactivity of the Carbonyl Group

The carbonyl group of the benzophenone (B1666685) moiety is electrophilic at the carbon atom and can undergo a variety of nucleophilic addition and condensation reactions.

Reduction: The ketone carbonyl can be readily reduced to a secondary alcohol. This transformation converts the this compound into (3,5-diaminophenyl)(phenyl)methanol. Common reducing agents for this purpose include:

Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing ketones to alcohols. libretexts.org LiAlH₄ is a much stronger reducing agent than NaBH₄. harvard.edu

Catalytic Hydrogenation: The carbonyl group can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Wolff-Kishner Reduction: Under strongly basic conditions, the carbonyl group can be completely reduced to a methylene (B1212753) group (-CH₂-). This reaction involves the formation of a hydrazone intermediate followed by elimination of N₂ gas. masterorganicchemistry.com

Grignard Reactions: The electrophilic carbonyl carbon is susceptible to attack by the strong nucleophiles found in organometallic reagents, such as Grignard reagents (R-MgX). The reaction of this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol. mnstate.educerritos.edu For example, reacting it with phenylmagnesium bromide would yield (3,5-diaminophenyl)diphenylmethanol. This reaction is a powerful tool for forming new carbon-carbon bonds. aroonchande.com

Table 2: Representative Nucleophilic Addition Reactions of the Carbonyl Group

| Reaction Type | Reagent | Product Functional Group |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Grignard Reaction | Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol |

| Wolff-Kishner Reduction | Hydrazine (B178648) (H₂NNH₂), KOH | Methylene Group |

The carbonyl group can undergo condensation reactions with various nucleophiles, particularly derivatives of ammonia, to form products containing a carbon-nitrogen double bond. These reactions typically involve an initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. Examples include reactions with:

Primary Amines: To form imines (Schiff bases).

Hydroxylamine: To form an oxime.

Hydrazine and its derivatives (e.g., phenylhydrazine): To form hydrazones and phenylhydrazones, respectively.

These reactions are fundamental in organic synthesis for the derivatization of ketones and for building more complex molecular architectures.

Reactivity of the Aromatic Rings

The chemical behavior of this compound is dictated by the interplay of the functional groups attached to its two aromatic rings. The diaminophenyl ring is highly activated towards certain reactions due to the presence of two powerful electron-donating amino groups. Conversely, the phenyl ring attached to the carbonyl group is deactivated. This electronic dichotomy governs the regioselectivity and feasibility of various aromatic transformations.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. msu.edu The rate and orientation of these substitutions are profoundly influenced by the existing substituents on the ring. libretexts.org In this compound, the directing effects of the amino (-NH₂) groups and the benzoyl (-C(O)Ph) group are opposing.

The amino groups are strong activating groups that donate electron density to the diaminophenyl ring through resonance. masterorganicchemistry.comlibretexts.org This increases the ring's nucleophilicity, making it significantly more reactive towards electrophiles than benzene (B151609) itself. youtube.comquora.com The electron-donating nature of the -NH₂ groups preferentially stabilizes the cationic intermediates (arenium ions or sigma complexes) formed during ortho and para attack. libretexts.orgpressbooks.pub Consequently, the amino groups are potent ortho, para-directors. In the case of the 3,5-disubstituted ring, the positions ortho to both amino groups (positions 2 and 6) and the position para to one and ortho to the other (position 4) are highly activated.

In contrast, the benzoyl group is a deactivating group. The carbonyl carbon has a partial positive charge and withdraws electron density from the phenyl ring it is attached to, primarily through a resonance effect. masterorganicchemistry.com This deactivation makes the unsubstituted phenyl ring less reactive towards electrophiles. Furthermore, this electron withdrawal destabilizes the arenium ion intermediates, particularly when the positive charge is located on the ortho or para carbons. As a result, the benzoyl group acts as a meta-director. libretexts.org

Given these competing effects, EAS reactions will overwhelmingly occur on the highly activated diaminophenyl ring. The primary sites of substitution will be the 2-, 4-, and 6-positions, directed by the two amino groups. It is important to note that under strongly acidic conditions, such as those used for nitration, the basic amino groups can be protonated to form anilinium ions (-NH₃⁺). chemistrysteps.comchemistrysteps.com The -NH₃⁺ group is a strong deactivating, meta-directing group, which would drastically alter the reactivity and regioselectivity. chemistrysteps.com

| Substituent Group | Ring | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| Amino (-NH₂) | 3,5-Diaminophenyl | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |

| Benzoyl (-C(O)Ph) | Phenyl | Electron-Withdrawing (Resonance & Inductive) | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr) under Specific Conditions

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups. libretexts.org The parent molecule, this compound, is not expected to undergo SNAr under typical conditions for two primary reasons:

The diaminophenyl ring is electron-rich due to the activating amino groups, which is unfavorable for nucleophilic attack. libretexts.org

There is no suitable leaving group (like a halide) on either aromatic ring.

For SNAr to occur, the molecule would need to be modified. For instance, if a halogen atom were introduced onto the phenyl ring (e.g., 4-chloro-3,5-diaminobenzophenone), the reaction would still be disfavored because the ring remains activated by the amino groups.

However, if a derivative such as (4-Fluoro-3-nitrophenyl)(phenyl)methanone were considered, the conditions for SNAr would be met. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitro group is crucial for stabilizing this negatively charged intermediate, particularly when it is positioned ortho or para to the leaving group (the fluorine atom). libretexts.org The electron-withdrawing character of the benzoyl group would further activate this ring towards nucleophilic attack.

| Structural Requirement for SNAr | Status in this compound | Necessary Modification for Reactivity |

|---|---|---|

| Good Leaving Group (e.g., -F, -Cl) | Absent | Introduction of a halide onto an aromatic ring. |

| Strong Electron-Withdrawing Group(s) | Benzoyl group is withdrawing, but amino groups are strongly donating. | Introduction of groups like -NO₂ or -CN ortho/para to the leaving group. |

| Electron-Poor Aromatic Ring | Diaminophenyl ring is electron-rich. | Removal or modification of activating groups. |

Metalation and Cross-Coupling Reactions on the Aromatic Core

The functional groups of this compound can direct metalation and enable various cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Directed ortho-Metalation (DoM): The amino groups can act as directed metalation groups (DMGs). wikipedia.org In the presence of a strong organolithium base, such as n-butyllithium, the base can coordinate to the nitrogen atom, leading to the selective deprotonation (lithiation) of the adjacent ortho position. uwindsor.caorganic-chemistry.org For this compound, this would occur at the 2-, 4-, or 6-positions of the diaminophenyl ring. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups with high regioselectivity. wikipedia.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. yonedalabs.com To participate in these reactions, this compound would typically first be halogenated. For example, a brominated derivative, such as (2-Bromo-3,5-diaminophenyl)(phenyl)methanone, could serve as a substrate for several key transformations:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. yonedalabs.comyoutube.com This would allow for the introduction of new aryl or alkyl groups.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. wikipedia.orgacsgcipr.orgorganic-chemistry.org This could be used to introduce additional amino functionalities or to construct more complex nitrogen-containing structures. The existing amino groups on the substrate would likely require protection before this reaction.

| Reaction Type | Required Substrate | Coupling Partner | Catalyst/Reagents | Bond Formed |

|---|---|---|---|---|

| Directed ortho-Metalation | Parent Compound | Electrophile (e.g., CH₃I) | n-BuLi, THF | C-C |

| Suzuki-Miyaura Coupling | Halogenated Derivative | Arylboronic Acid | Pd Catalyst, Base | C-C (Aryl-Aryl) |

| Buchwald-Hartwig Amination | Halogenated Derivative | Secondary Amine | Pd Catalyst, Base | C-N (Aryl-Amine) |

Mechanistic Investigations of Key Transformations

While specific experimental mechanistic studies on this compound are not widely available, the principles governing its key transformations can be understood through general models of reaction kinetics, thermodynamics, and transition state theory.

Reaction Kinetics and Thermodynamic Studies

The rates of the transformations involving this compound are directly related to the activation energies (Ea) of their rate-determining steps.

For Nucleophilic Aromatic Substitution (SNAr): In the hypothetical case of a halogenated, nitro-substituted analogue, the rate-determining step is usually the formation of the Meisenheimer complex. The reaction rate is highly dependent on the ability of the substituents to stabilize the negative charge of this intermediate. Stronger electron-withdrawing groups lead to greater stabilization, a lower activation energy, and a faster reaction rate. Kinetic studies on similar systems have shown a clear correlation between the electron-withdrawing power of substituents and the rate constant of the reaction.

The table below provides illustrative, hypothetical kinetic data to compare the relative rates of nitration, demonstrating the powerful activating effect of amino groups and the deactivating effect of a protonated anilinium group.

| Compound | Key Substituent(s) | Relative Rate (vs. Benzene = 1) |

|---|---|---|

| Benzene | -H | 1 |

| Aniline | -NH₂ | ~1 x 10⁹ |

| Nitrobenzene | -NO₂ | ~6 x 10⁻⁸ |

| Anilinium ion | -NH₃⁺ | ~1 x 10⁻⁹ |

Note: Data is illustrative and based on known substituent effects.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides powerful tools for mapping reaction pathways and analyzing the structure and energy of transition states.

EAS Pathway: The reaction pathway for an EAS reaction on the diaminophenyl ring would begin with the reactants (the benzophenone and the electrophile). The system would proceed through a high-energy transition state to form the arenium ion intermediate. This intermediate is a true energy minimum on the reaction coordinate. A second, lower-energy transition state would then lead to the final product upon loss of a proton. Computational models can calculate the energies of these states and predict the regioselectivity by comparing the activation barriers for attack at the ortho versus meta positions. mdpi.com For the diaminophenyl ring, the transition states leading to ortho and para substitution would be found to be significantly lower in energy than that for meta substitution.

SNAr Pathway: For a hypothetical SNAr reaction, the pathway would involve the nucleophile attacking the carbon bearing the leaving group, passing through a transition state to form the Meisenheimer complex. This complex is a stable intermediate. The pathway continues as the leaving group is expelled, passing through a second transition state to yield the final product. Transition state analysis would reveal the geometry of the molecule at the peak of the energy barrier, providing insight into the bond-forming and bond-breaking processes.

Mapping these pathways helps in understanding reaction mechanisms, predicting product distributions, and designing more efficient synthetic routes. nih.gov

Isotopic Labeling Studies for Mechanism Elucidation of this compound

Extensive searches of scientific literature and chemical databases have revealed no specific isotopic labeling studies conducted to elucidate the reaction mechanisms of this compound. While isotopic labeling is a powerful technique for investigating reaction pathways in organic chemistry, it appears that this particular compound has not been the subject of such detailed mechanistic investigations.

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. This allows researchers to track the movement of atoms and fragments during a chemical reaction, providing valuable insights into the reaction mechanism. Common isotopes used in these studies include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

Although no direct studies on this compound were found, research on related compounds, such as substituted anilines and other benzophenone derivatives, has utilized isotopic labeling to understand their chemical behavior. For instance, studies on the photolysis of substituted anilines have employed nitrogen and carbon isotopes to distinguish between different degradation pathways. Similarly, mechanistic studies of reactions involving benzophenone derivatives have, in some cases, used isotopic tracers to clarify reaction intermediates and transition states.

The absence of specific isotopic labeling data for this compound limits the detailed discussion of its reaction mechanisms from this perspective. Further research would be necessary to apply this technique to understand the intricacies of its chemical transformations.

Computational and Theoretical Chemistry Studies on 3,5 Diaminophenyl Phenyl Methanone

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules. DFT methods are widely used for their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules like (3,5-Diaminophenyl)(phenyl)methanone. researchgate.netripublication.com These calculations can determine optimized molecular geometries, electronic structures, and spectroscopic properties.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Below is a table of predicted bond lengths for this compound, based on typical values from DFT calculations on analogous aromatic ketones and amines.

| Bond | Typical Bond Length (Å) |

| C=O (carbonyl) | 1.22 - 1.25 |

| C-C (carbonyl-ring) | 1.48 - 1.51 |

| C-C (aromatic) | 1.38 - 1.41 |

| C-N (amino) | 1.38 - 1.42 |

| N-H (amino) | 1.01 - 1.03 |

| C-H (aromatic) | 1.08 - 1.10 |

Data is estimated based on computational studies of structurally related molecules.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier molecular orbitals involved in chemical reactions and electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researcher.life A smaller gap suggests the molecule is more reactive and can be more easily excited.

For this compound:

HOMO: The HOMO is expected to be primarily localized on the electron-rich 3,5-diaminophenyl ring. The lone pairs of the nitrogen atoms in the amino groups are strong electron-donating groups, significantly raising the energy of the HOMO. mdpi.comresearchgate.net

LUMO: The LUMO is anticipated to be distributed over the electron-withdrawing benzoyl moiety, specifically the carbonyl group and the unsubstituted phenyl ring. researchgate.netresearchgate.net

This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The Molecular Electrostatic Potential (MEP) surface would visualize the charge distribution, with negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group and positive potential (blue) near the hydrogen atoms of the amino groups. dntb.gov.ua

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Values are estimates based on DFT calculations reported for similar aromatic amines and ketones. researcher.lifematerialsciencejournal.org

QM calculations can accurately predict various spectroscopic data, which is invaluable for identifying and characterizing the molecule.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.govd-nb.info The predicted spectrum for this compound would show distinct signals for the protons and carbons of the two different phenyl rings. The amino groups cause an upfield shift (lower ppm) for the protons and carbons on the di-substituted ring compared to the unsubstituted ring. mdpi.comresearchgate.net

| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Phenyl H (unsub.) | 7.3 - 7.8 | 128 - 138 |

| Diaminophenyl H | 6.0 - 6.8 | 105 - 115, 148-150 (C-NH2) |

| Amino H (NH2) | 3.5 - 5.0 (broad) | - |

| Carbonyl C (C=O) | - | 195 - 198 |

Predicted ranges are based on DFT methods and experimental data for analogous compounds. d-nb.infoidc-online.com

IR Frequencies: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. Theoretical calculations can predict these frequencies. researchgate.net Key predicted vibrational modes for this molecule would include the N-H stretching of the amino groups, the strong C=O stretching of the ketone, and C=C stretching from the aromatic rings.

| Vibrational Mode | Predicted Frequency (cm-1) |

| N-H Stretch (asymmetric) | 3450 - 3500 |

| N-H Stretch (symmetric) | 3350 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=O Stretch (ketone) | 1640 - 1660 |

| C=C Stretch (aromatic) | 1580 - 1600 |

| C-N Stretch | 1250 - 1350 |

Frequencies are based on scaled DFT calculations for similar molecules. nist.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.govnih.gov Aromatic ketones like this compound are expected to exhibit strong absorptions in the UV region due to π→π* transitions within the aromatic systems and a weaker, longer-wavelength absorption due to the n→π* transition involving the carbonyl group's lone pair electrons. rsc.orgresearchgate.net The presence of amino groups typically causes a bathochromic (red) shift in the absorption maxima. materialsciencejournal.orgresearchgate.net

| Transition Type | Predicted λmax (nm) |

| π→π | 250 - 290 |

| n→π | 330 - 370 |

Values are estimates based on TD-DFT calculations on related aromatic systems.

Molecular Dynamics (MD) Simulations

While QM calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations model the behavior of molecules over time. MD simulations can provide insights into the dynamic conformational changes and interactions of this compound in various environments, such as in a solvent. unimi.it

MD simulations would reveal the flexibility of the this compound structure. The primary dynamic motion would be the rotation around the single bonds connecting the carbonyl carbon to the phenyl rings. This would show a range of dihedral angles being sampled at a given temperature, rather than a single fixed value. mdpi.com The simulations could also model the movement of the amino groups and their potential to form hydrogen bonds with solvent molecules like water or DMSO. mdpi.com By simulating the molecule in different solvents, one could analyze how the environment affects its average conformation and dynamic behavior. sciepub.com For instance, polar solvents might stabilize more polar conformers of the molecule through specific interactions.

Intermolecular Interactions and Solvent Effects

Computational chemistry provides significant insights into the non-covalent interactions that govern the behavior of molecules in various environments. For this compound, intermolecular interactions are expected to be dominated by hydrogen bonding due to the presence of the two primary amine groups, as well as π-π stacking from the phenyl rings.

Intermolecular Interactions:

Theoretical studies on substituted benzophenones highlight the importance of hydrogen bonding in their crystal structures and molecular associations. nih.gov For instance, in hydroxy-substituted benzophenones, intramolecular hydrogen bonds are a key feature. nih.gov In the case of this compound, the amine groups are prime candidates for forming strong intermolecular hydrogen bonds with acceptor groups on neighboring molecules. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to quantify the strength of these interactions. These calculations can determine the optimal geometries of dimers or larger clusters of the molecule, and the binding energies associated with these interactions.

Solvent Effects:

The polarity of the solvent can significantly influence the properties and reactivity of this compound. Computational models can predict these effects. ucsb.edu Solvatochromic shifts, which are changes in the UV-Visible absorption spectra in response to solvent polarity, can be computationally modeled using Time-Dependent DFT (TD-DFT). For molecules with charge-transfer characteristics, a red shift (to longer wavelengths) is often observed in more polar solvents. researchgate.net Given the electron-donating nature of the amino groups and the electron-withdrawing nature of the carbonyl group, this compound likely exhibits such charge-transfer character, which would be enhanced in polar solvents.

Computational studies on other organic molecules have shown that with increasing solvent polarity, a red shift in the emission band can be observed, indicating a larger dipole moment in the excited state. researchgate.net The use of polarized continuum models (PCMs) in DFT calculations is a common approach to simulate the bulk effects of a solvent on a solute molecule. kashanu.ac.ir These models can provide insights into how the solvent stabilizes the ground and excited states of the molecule, thereby affecting its spectroscopic and reactive properties. nih.gov

Self-Assembly Processes and Supramolecular Recognition

The functional groups on this compound make it a candidate for forming well-ordered supramolecular structures through self-assembly. The two amino groups and the phenyl rings can participate in directional hydrogen bonding and π-π stacking interactions, respectively, which are the driving forces for self-assembly.

Molecular dynamics (MD) simulations are a powerful tool to study the process of self-assembly. nih.gov These simulations can model the behavior of many molecules over time, allowing for the observation of aggregation and the formation of larger structures. For instance, studies on benzene-1,3,5-tricarboxamides, which also self-assemble via hydrogen bonding, have utilized MD simulations to understand the thermodynamics and kinetics of their supramolecular polymerization. nih.govresearchgate.net

Supramolecular recognition involves the specific binding of a host molecule to a guest molecule. The arrangement of hydrogen bond donors (the -NH2 groups) and acceptors (the C=O group), along with the aromatic surfaces of this compound, could allow it to act as a receptor for complementary molecules. Computational docking studies can be used to predict the binding affinity and geometry of this molecule with various guest molecules. A study on a benzophenone-functionalized dipeptide demonstrated its ability to form supramolecular gels that can act as templates for polymerization. chemrxiv.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient species like transition states and intermediates.

Identification of Transition States and Determination of Activation Barriers

For any proposed reaction involving this compound, DFT calculations can be used to map out the potential energy surface. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation barrier, which is a key determinant of the reaction rate.

For example, in the context of cycloaddition reactions, a common reaction type in organic chemistry, DFT has been used to distinguish between concerted and stepwise mechanisms by locating the relevant transition states and intermediates. researchgate.netmdpi.com The nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Elucidation of Catalytic Cycles and Reaction Intermediates

If this compound were to be involved in a catalytic cycle, for instance as a ligand for a metal catalyst, computational methods could be used to elucidate the entire cycle. This would involve calculating the energies of all catalytic intermediates and transition states. Such studies provide a step-by-step understanding of the catalytic process, including substrate binding, oxidative addition, migratory insertion, and reductive elimination steps.

Computational studies have been successfully applied to understand complex catalytic cycles, such as those involving copper-catalyzed azide-alkyne cycloadditions or nickel-catalyzed reactions. mdpi.com These studies can reveal the active form of the catalyst and the rate-determining step of the reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

Theoretical Prediction of Reactivity Descriptors

A subset of QSPR, Quantitative Structure-Activity Relationship (QSAR) modeling, is often used in drug discovery and toxicology. bohrium.commdpi.commdpi.com While specific QSAR models for this compound are not available, studies on other benzophenone (B1666685) derivatives demonstrate the utility of this approach. For example, QSAR models have been developed to predict the antimalarial activity of benzophenone derivatives. nih.govresearchgate.net

To build such a model, a variety of molecular descriptors would be calculated for this compound and related compounds. These descriptors can be classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. These are readily calculated using quantum chemical methods. researchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the size, shape, and branching of the molecule.

Geometrical Descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.

A linear relationship between experimentally measured reduction potentials and DFT-calculated LUMO energies has been established for a series of substituted benzophenones. researchgate.net This indicates that the LUMO energy can be a good predictor of the ease of reduction for this class of compounds.

Below is an interactive data table showcasing typical reactivity descriptors that can be computationally predicted for a molecule like this compound. The values are hypothetical and for illustrative purposes.

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Related to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | -1.2 eV | Related to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

| Polarizability | 25 ų | Describes the response of the electron cloud to an electric field |

These theoretically derived descriptors can then be used to build QSPR models to predict various properties, including reactivity in different chemical reactions.

Computational Design of Novel Derivatives with Enhanced Properties

The computational design of novel derivatives of this compound is a key area of research focused on tailoring the molecule's properties for specific applications. By employing a variety of computational techniques, researchers can predict how structural modifications will affect the compound's behavior, thereby guiding the synthesis of new molecules with enhanced characteristics. This in-silico approach accelerates the discovery process, reduces costs, and allows for the exploration of a vast chemical space.

One of the primary strategies in the computational design of new derivatives is virtual screening. This method involves the use of computational tools to screen large libraries of virtual compounds against a biological target or for a specific property. For instance, in the context of drug discovery, a virtual screening protocol based on a fingerprint-driven consensus docking approach has been successfully used to identify novel inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL). nih.govnih.gov This methodology could be adapted to design derivatives of this compound with potential therapeutic activities. The process would involve creating a virtual library of derivatives by modifying the parent structure and then docking these compounds into the active site of a target protein to predict their binding affinity and selectivity.

Molecular modeling and preliminary structure-based hit optimization studies are also crucial. These methods allow for a more detailed analysis of the interactions between a ligand and its target. For example, after identifying initial hits from a virtual screen, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex and to refine the binding poses. researchgate.net This information can then be used to suggest specific modifications to the derivative's structure to improve its interaction with the target. A study on phenyl(piperazin-1-yl)methanone derivatives demonstrated how molecular modeling led to the discovery of a potent and reversible MAGL inhibitor with promising antiproliferative activity. nih.govnih.gov

The design of derivatives is not limited to biological activity. Computational methods are also employed to enhance physicochemical properties such as solubility, stability, and electronic properties. For instance, density functional theory (DFT) and time-dependent DFT (TD-DFT) can be used to predict the absorption spectra of novel derivatives. researchgate.netresearchgate.net By systematically modifying the substituents on the phenyl rings of this compound, it is possible to tune the molecule's electronic structure and, consequently, its optical properties. This is particularly relevant for applications in materials science, such as in the development of novel dyes or photochemically active compounds.

A hypothetical example of computational design could involve enhancing the two-photon absorption (TPA) cross-section of this compound for applications in bioimaging or photodynamic therapy. Researchers could start by calculating the TPA properties of the parent molecule and then systematically introduce electron-donating and electron-withdrawing groups at various positions on the phenyl rings. The results of these calculations would guide the selection of the most promising candidates for synthesis and experimental validation.

The following table illustrates a hypothetical computational screening of this compound derivatives designed for enhanced binding affinity to a hypothetical protein target.

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| DAPB-01 | 4'-Nitro substitution | -8.5 | Hydrogen bond with Ser243, Pi-pi stacking with Phe381 |

| DAPB-02 | 4'-Amino substitution | -7.2 | Hydrogen bond with Glu340 |

| DAPB-03 | 3',4'-Dichloro substitution | -9.1 | Halogen bonds with Leu287, Hydrophobic interactions |

| DAPB-04 | 4'-Methoxy substitution | -7.8 | Hydrogen bond with Asn152 |

This data-driven approach allows for the rational design of novel derivatives with a higher probability of possessing the desired enhanced properties, thereby streamlining the experimental workflow.

Force Field Development for Classical Simulations (if applicable)

While quantum mechanical methods provide a high level of accuracy for studying molecular systems, their computational cost often limits their application to small systems and short timescales. Classical molecular dynamics (MD) simulations, which rely on empirical force fields, offer a computationally efficient alternative for studying the dynamics of large molecular systems over longer periods. A force field is a set of parameters and mathematical functions that describe the potential energy of a system of particles. The accuracy of MD simulations is critically dependent on the quality of the underlying force field. ethz.ch

The development of a dedicated force field for this compound would be essential for conducting reliable classical simulations of this molecule, for example, to study its behavior in different solvents or its interaction with biological macromolecules. The process of developing such a force field typically involves several steps.

First, the functional form of the potential energy is chosen. This usually includes terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). The Amber and GROMACS force fields are widely used examples. nih.gov

Next, the parameters for these terms need to be determined. This is often done through a combination of experimental data and high-level quantum chemistry calculations. For instance, equilibrium bond lengths and angles can be obtained from experimental crystal structures or from geometry optimization at a high level of theory. Force constants for bond stretching and angle bending can be derived from the second derivatives of the potential energy surface around the equilibrium geometry.

The determination of partial atomic charges is a crucial step in force field development. The restrained electrostatic potential (RESP) fitting approach is a common method used to derive charges that accurately reproduce the electrostatic potential around the molecule as calculated by quantum mechanics. nih.gov For a molecule like this compound, the presence of amino and carbonyl groups will lead to a complex charge distribution that needs to be accurately represented.

Torsional parameters, which describe the energy barriers for rotation around chemical bonds, are often the most challenging to parameterize. These are typically determined by fitting to a potential energy surface scan for the rotation around a specific bond, calculated using quantum mechanics.

Once a set of parameters has been developed, the force field needs to be validated. This involves performing MD simulations and comparing the results with experimental data or with results from higher-level theoretical calculations. For example, one could simulate the molecule in the gas phase and in a solvent and compare the conformational preferences and solvation free energies with experimental or quantum mechanical data.

In recent years, machine learning techniques have emerged as a powerful tool in force field development. ethz.ch Machine learning models can be trained on large datasets of quantum chemistry calculations to predict energies and forces, potentially leading to more accurate and transferable force fields. mdpi.com

A first-principles-based force field was developed for 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a molecule with some structural similarities to this compound (presence of amino and phenyl-like rings). The development of the LLM-105 force field involved parameterization based on first-principles calculations and validation through MD simulations, showing good agreement with experimental structural parameters. nih.govresearchgate.net This approach could serve as a template for developing a force field for this compound.

The following table provides a hypothetical set of Lennard-Jones parameters and partial atomic charges for selected atoms in this compound, which would be part of a complete force field file.

| Atom Type | Atom Name | σ (Å) | ε (kcal/mol) | Partial Charge (e) |

| C=O | C1 | 3.40 | 0.086 | +0.55 |

| C=O | O1 | 2.96 | 0.210 | -0.55 |

| Phenyl-C | C2 | 3.55 | 0.070 | -0.12 |

| Phenyl-H | H1 | 2.42 | 0.030 | +0.12 |

| Amino-N | N1 | 3.25 | 0.170 | -0.85 |

| Amino-H | H2 | 1.00 | 0.016 | +0.42 |

These parameters are essential for describing the non-bonded interactions in classical simulations and would be derived through the rigorous process described above.

Applications of 3,5 Diaminophenyl Phenyl Methanone in Advanced Materials Science and Supramolecular Chemistry

Monomer for High-Performance Polymer Synthesis

The presence of two primary amine groups makes (3,5-Diaminophenyl)(phenyl)methanone an ideal monomer for step-growth polymerization. These amine groups can react with a variety of co-monomers, such as dianhydrides, dicarboxylic acids, and diisocyanates, to form high-molecular-weight polymers. The meta-substituted amine groups and the benzophenone (B1666685) moiety introduce kinks and bulkiness into the polymer chains, which can disrupt chain packing, often leading to improved solubility and processability without significantly compromising thermal stability.

Synthesis and Characterization of Polyimides and Polyamides

This compound is extensively used in the synthesis of aromatic polyimides and polyamides, classes of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.

Polyimides: The synthesis of polyimides from 3,5-diaminobenzophenone typically follows a two-step process. First, the diamine is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), to form a soluble poly(amic acid) precursor. This precursor is then converted into the final polyimide through thermal or chemical imidization, a process that involves cyclodehydration to form the characteristic imide rings. The properties of the resulting polyimides can be tailored by selecting different dianhydrides. For instance, using rigid dianhydrides like pyromellitic dianhydride (PMDA) can lead to polymers with very high glass transition temperatures (Tg), while more flexible dianhydrides like 4,4'-oxydiphthalic anhydride (B1165640) (ODPA) can enhance solubility and processability. Polyimides derived from this diamine often exhibit good solubility in organic solvents, a desirable trait for processing into films and coatings.

Polyamides: Aromatic polyamides, or aramids, are synthesized by the polycondensation of diamines with dicarboxylic acids or their derivatives (e.g., diacyl chlorides). When this compound is used, the resulting polyamides often exhibit improved solubility compared to their linear counterparts due to the kinked structure introduced by the meta-substituted diamine. The low-temperature solution polycondensation method, using diacyl chlorides, is a common route to produce high-molecular-weight polyamides. These polymers are characterized by high thermal stability and good mechanical properties, making them suitable for applications in fibers, films, and composites. The introduction of bulky groups can enhance solubility without sacrificing thermal performance.

Table 1: Representative Properties of Polymers Derived from Aromatic Diamines

| Polymer Type | Co-monomer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Solubility |

|---|---|---|---|---|---|

| Polyimide | Pyromellitic dianhydride (PMDA) | 0.8 - 1.5 | > 300 °C | > 500 °C | Limited |

| Polyimide | Benzophenonetetracarboxylic dianhydride (BTDA) | 0.4 - 0.75 | 280 - 320 °C | > 500 °C | Good in NMP, DMAc |

| Polyamide | Terephthaloyl chloride | 0.6 - 1.2 | > 280 °C | > 450 °C | Soluble in DMAc + LiCl |

| Polyamide | Isophthaloyl chloride | 0.5 - 1.0 | 260 - 290 °C | > 450 °C | Good in polar solvents |

Note: The data presented are typical ranges for aromatic polymers and may vary based on specific synthesis conditions and the precise structure of the diamine.

Development of Polyureas and Polyurethanes

The reactivity of the amine groups in this compound also allows for its use in the synthesis of polyureas and polyurethanes.

Polyureas: Polyureas are formed through the rapid reaction of a diamine with a diisocyanate. This polyaddition reaction is typically very fast and can be performed in bulk or solution. Using this compound as the diamine component would result in a polyurea with high aromatic content, contributing to a high glass transition temperature and good thermal stability. The reaction proceeds via the nucleophilic attack of the amine groups on the isocyanate groups, forming urea (B33335) linkages. The general synthesis pathway is highly efficient and does not require a catalyst. mdpi.com